molecular formula C9H9BrFNO B3015090 3-bromo-4-fluoro-N,N-dimethylbenzamide CAS No. 959961-63-8

3-bromo-4-fluoro-N,N-dimethylbenzamide

Cat. No.: B3015090
CAS No.: 959961-63-8
M. Wt: 246.079
InChI Key: GSCAUMVTMQJFPH-UHFFFAOYSA-N
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Description

3-bromo-4-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO. It is characterized by the presence of bromine, fluorine, and dimethylamide functional groups attached to a benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N,N-dimethylbenzamide typically involves the reaction of 4-bromo-3-fluorobenzoic acid with dimethylamine hydrochloride. The process can be summarized in the following steps :

    Stage 1: 4-bromo-3-fluorobenzoic acid is reacted with thionyl chloride and N,N-dimethylformamide at temperatures ranging from 10°C to 80°C for 2 hours.

    Stage 2: The resulting product is then treated with N,N-dimethylammonium chloride and triethylamine in dichloromethane at 0°C to 15°C for 2 hours.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-bromo-4-fluoro-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique functional groups.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. The dimethylamide group also plays a role in modulating the compound’s interactions with enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-dimethylbenzamide
  • 4-fluoro-N,N-dimethylbenzamide
  • 4-bromo-3-methoxy-N,N-dimethylbenzamide

Uniqueness

3-bromo-4-fluoro-N,N-dimethylbenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to similar compounds

Properties

IUPAC Name

3-bromo-4-fluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCAUMVTMQJFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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